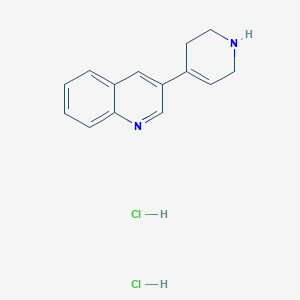

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride

Übersicht

Beschreibung

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2 and a molecular weight of 283.20 g/mol It is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds

Vorbereitungsmethoden

The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with tetrahydropyridine intermediates. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or toluene, and temperatures ranging from 80°C to 120°C. Industrial production methods may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride has been investigated for its effects on neurotransmitter systems. Its role as a ligand for dopamine and serotonin receptors suggests potential applications in treating neurological disorders such as depression and schizophrenia.

Mechanism of Action :

- Dopamine D2 Receptors : Involved in mood regulation and cognitive functions.

- Serotonin Receptors (5-HT1A and 5-HT2A) : Play critical roles in mood stabilization and anxiety reduction.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting specific signaling pathways associated with cell growth and apoptosis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated that the compound significantly reduced depressive-like behaviors in animal models by modulating serotonin levels. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections. |

| Study 3 | Anticancer Activity | In vitro studies indicated that the compound inhibited the growth of breast cancer cells through apoptosis induction. |

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing their activity. It has been observed to modulate kinase activities, which are crucial for many cellular processes.

Cellular Effects

This compound affects cellular functions by altering signaling pathways, gene expression, and metabolism. For instance:

- It can change the phosphorylation status of key proteins involved in cell signaling.

- It modulates gene expression related to cell cycle regulation and apoptosis.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transporters. Its localization can influence both efficacy and potential side effects, as it may preferentially accumulate in certain tissues.

Wirkmechanismus

The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a partial agonist of dopamine receptors (D2R) and an antagonist of serotonin receptors (5-HT6R) . Additionally, it blocks the serotonin transporter (SERT), which plays a role in regulating mood and cognition . These interactions contribute to its potential therapeutic effects in treating neurological and psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride can be compared with other similar compounds, such as:

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound is used in similar synthetic applications and has comparable chemical properties.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, MPTP is used in research related to Parkinson’s disease.

3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride: Another related compound with similar structural features and applications.

The uniqueness of this compound lies in its specific interactions with dopamine and serotonin receptors, making it a valuable compound for research in neuropharmacology and medicinal chemistry.

Biologische Aktivität

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride (CAS No. 1423530-31-7) is a compound with significant biological activity, particularly as a ligand for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H16Cl2N2

- Molecular Weight : 283.20 g/mol

- IUPAC Name : 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline; dihydrochloride

- InChI Key : MLNNDJXJTJEUQO-UHFFFAOYSA-N

The compound primarily acts by binding to specific receptors in the brain:

- Dopamine D2 Receptors : Involved in mood regulation and cognitive functions.

- Serotonin Receptors (5-HT1A and 5-HT2A) : Play crucial roles in mood stabilization and anxiety reduction.

The interaction with these receptors can lead to alterations in signaling pathways that influence mood, cognition, and behavior. The compound's effects are mediated through biochemical pathways associated with dopamine and serotonin signaling.

Anticancer Potential

Quinoline derivatives have been explored for their anticancer effects. The biological activity of this compound may include:

- Inducing apoptosis in cancer cells.

- Modulating cell cycle progression.

Study on Antimycobacterial Activity

A study evaluated a series of quinoline derivatives for their activity against Mycobacterium tuberculosis. Although not directly tested on this specific compound, the findings suggest that similar structures can exhibit significant antimycobacterial activity with IC50 values lower than standard treatments like isoniazid .

Neuropharmacological Studies

Research has shown that compounds targeting serotonin and dopamine receptors can lead to improved outcomes in models of depression and anxiety. The potential of this compound as a therapeutic agent for neurological disorders is being explored due to its receptor-binding properties .

Interaction with Enzymes

This compound interacts with various enzymes and proteins within cellular pathways:

- Kinases and Phosphatases : Modulating their activity can influence numerous cellular processes such as metabolism and gene expression.

Cellular Effects

The compound affects:

- Cell Signaling Pathways : Alters phosphorylation states of proteins involved in growth and survival.

- Gene Expression : Modulates genes related to apoptosis and cell cycle regulation.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its entry into cells. The distribution within tissues can significantly affect its efficacy and potential side effects.

Summary of Findings

Eigenschaften

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNNDJXJTJEUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC3=CC=CC=C3N=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.